molecular formula C16H10FNO B1407563 (3-Fluorophenyl)(quinolin-4-yl)methanone CAS No. 1706436-13-6

(3-Fluorophenyl)(quinolin-4-yl)methanone

Cat. No.: B1407563
CAS No.: 1706436-13-6
M. Wt: 251.25 g/mol
InChI Key: WYLSSMGNNXKPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorophenyl)(quinolin-4-yl)methanone is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring system substituted with a 3-fluorobenzoyl group at the 4-position. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(quinolin-4-yl)methanone can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. Another method involves the Pfitzinger reaction, where isatins react with ketones under basic conditions to form quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluorophenyl)(quinolin-4-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluorophenyl)(quinolin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluorobenzoyl group enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

(3-fluorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLSSMGNNXKPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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